2-({4-[4-(pyrimidin-2-ylamino)butanoyl]piperazin-1-yl}methyl)quinazolin-4(3H)-one
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Overview
Description
2-[(4-{4-[(PYRIMIDIN-2-YL)AMINO]BUTANOYL}PIPERAZIN-1-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a quinazolinone core, a piperazine ring, and a pyrimidine moiety. Its unique configuration makes it a valuable candidate for various scientific research applications, particularly in drug development and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{4-[(PYRIMIDIN-2-YL)AMINO]BUTANOYL}PIPERAZIN-1-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The piperazine ring is then introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable coupling agents such as carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps, including crystallization and chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{4-[(PYRIMIDIN-2-YL)AMINO]BUTANOYL}PIPERAZIN-1-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, carbodiimides for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can lead to the formation of more saturated analogs.
Scientific Research Applications
2-[(4-{4-[(PYRIMIDIN-2-YL)AMINO]BUTANOYL}PIPERAZIN-1-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-{4-[(PYRIMIDIN-2-YL)AMINO]BUTANOYL}PIPERAZIN-1-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known kinase inhibitor used in the treatment of leukemia.
Gefitinib: Another kinase inhibitor used in cancer therapy.
Erlotinib: Similar to gefitinib, used for treating non-small cell lung cancer.
Uniqueness
2-[(4-{4-[(PYRIMIDIN-2-YL)AMINO]BUTANOYL}PIPERAZIN-1-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific structural features, which confer distinct biochemical properties. Its combination of a quinazolinone core with a piperazine and pyrimidine moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C21H25N7O2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[[4-[4-(pyrimidin-2-ylamino)butanoyl]piperazin-1-yl]methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C21H25N7O2/c29-19(7-3-8-22-21-23-9-4-10-24-21)28-13-11-27(12-14-28)15-18-25-17-6-2-1-5-16(17)20(30)26-18/h1-2,4-6,9-10H,3,7-8,11-15H2,(H,22,23,24)(H,25,26,30) |
InChI Key |
KUPMLRDXZDQNHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C(=O)CCCNC4=NC=CC=N4 |
Origin of Product |
United States |
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